molecular formula C11H28N4 B1218346 Canavalmine CAS No. 70862-15-6

Canavalmine

Cat. No.: B1218346
CAS No.: 70862-15-6
M. Wt: 216.37 g/mol
InChI Key: RZOHQCYUTFAJLA-UHFFFAOYSA-N
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Description

Canavalmine is a secondary amino compound found in certain leguminous plants, particularly in the seeds of species such as Canavalia gladiata, Canavalia ensiformis, and Canavalia brasiliensis . It is known for its unique structure and bioactive properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Canavalmine can be synthesized through the reaction of putrescine with spermidine under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound involves the extraction from the seeds of Canavalia species. The seeds are processed to isolate the compound, which is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Canavalmine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

Canavalmine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Canavalmine is structurally related to other non-protein amino acids such as canavanine and canaline. These compounds share similar bioactive properties but differ in their specific chemical structures and mechanisms of action . For example:

    Canavanine: Similar to arginine but with an oxa group replacing a methylene bridge.

    Canaline: Similar to ornithine but with distinct functional groups.

This compound’s unique structure and bioactivity make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N'-[3-(4-aminobutylamino)propyl]butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H28N4/c12-6-1-3-8-14-10-5-11-15-9-4-2-7-13/h14-15H,1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOHQCYUTFAJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCNCCCCN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H28N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221097
Record name Canavalmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70862-15-6
Record name Canavalmine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70862-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canavalmine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canavalmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Canavalmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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